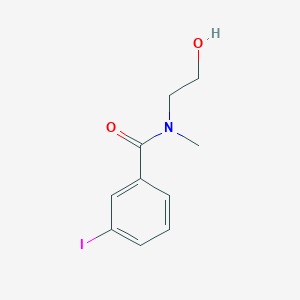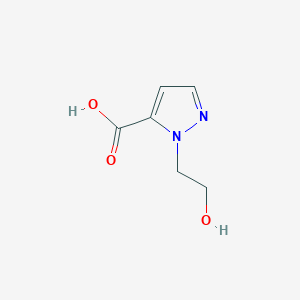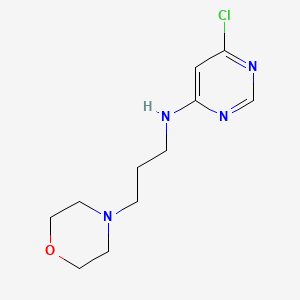
3-(2-Methylpyrrolidine-1-carbonyl)naphthalen-2-amine
Descripción general
Descripción
3-(2-Methylpyrrolidine-1-carbonyl)naphthalen-2-amine is a chemical compound with the molecular formula C16H18N2O and a molecular weight of 254.33 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18N2O/c1-11-5-4-8-18(11)16(19)14-9-12-6-2-3-7-13(12)10-15(14)17/h2-3,6-7,9-11H,4-5,8,17H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
3-(2-Methylpyrrolidine-1-carbonyl)naphthalen-2-amine is a powder at room temperature . Its molecular weight is 254.33 .Aplicaciones Científicas De Investigación
Medicinal Chemistry
In medicinal chemistry, the pyrrolidine ring, a component of 3-(2-Methylpyrrolidine-1-carbonyl)naphthalen-2-amine, is valued for its ability to efficiently explore the pharmacophore space due to its sp3 hybridization . This allows for the creation of molecules with significant stereochemical complexity and three-dimensional coverage, which can lead to the discovery of novel biologically active compounds. The compound’s potential applications in medicinal chemistry include the design of new drugs with selective target activity.
Materials Science
The structural features of 3-(2-Methylpyrrolidine-1-carbonyl)naphthalen-2-amine suggest potential applications in materials science, particularly in the development of organic compounds for optoelectronic devices . Its molecular framework could be utilized in the synthesis of materials with desirable optical and electronic properties, such as low absorption and specific emission spectra suitable for device fabrication.
Environmental Science
While specific applications in environmental science are not directly cited, the compound’s structural characteristics, particularly the pyrrolidine ring, could be explored for environmental remediation technologies . Its potential for forming bioactive molecules might be leveraged in the development of agents for the detoxification of pollutants or the synthesis of environmentally friendly materials.
Analytical Chemistry
In analytical chemistry, 3-(2-Methylpyrrolidine-1-carbonyl)naphthalen-2-amine could be used as a standard or reagent in various chromatographic and spectroscopic methods . Its well-defined structure and purity make it suitable for use in calibrating instruments or as a reference compound in the quantitative analysis of complex mixtures.
Biochemistry
The compound’s pyrrolidine ring is a common motif in bioactive molecules, which suggests its utility in biochemical research . It could be used to study enzyme-substrate interactions, receptor binding, or as a building block in the synthesis of peptides and other biologically relevant molecules.
Pharmacology
In pharmacology, the stereogenicity of the pyrrolidine ring in 3-(2-Methylpyrrolidine-1-carbonyl)naphthalen-2-amine could be exploited to develop enantioselective drugs . The different spatial orientations of substituents on the pyrrolidine ring can lead to varied biological profiles, which is crucial for the design of drugs with specific pharmacological effects.
Safety and Hazards
Propiedades
IUPAC Name |
(3-aminonaphthalen-2-yl)-(2-methylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-5-4-8-18(11)16(19)14-9-12-6-2-3-7-13(12)10-15(14)17/h2-3,6-7,9-11H,4-5,8,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCJPHJVCBEHOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C(=O)C2=CC3=CC=CC=C3C=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpyrrolidine-1-carbonyl)naphthalen-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1427517.png)
![[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid](/img/structure/B1427518.png)
![benzyl N-[(2S)-1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B1427521.png)







![1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine](/img/structure/B1427534.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine](/img/structure/B1427535.png)